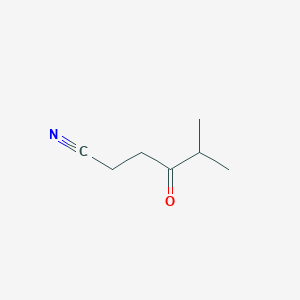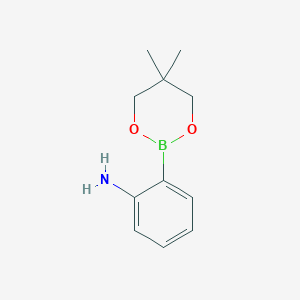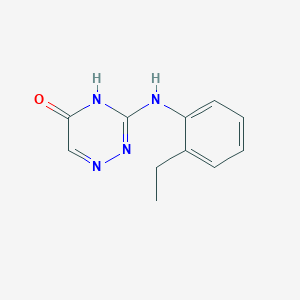
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a dimethylurea moiety at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea typically involves the reaction of 4-formylpyridine with dimethylurea under specific conditions. One common method includes:
Starting Materials: 4-formylpyridine and dimethylurea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-2-yl)-1,1-dimethylurea.
Reduction: 3-(4-Hydroxymethylpyridin-2-yl)-1,1-dimethylurea.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, while the dimethylurea moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Formylpyridin-2-yl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(4-Formylpyridin-2-yl)-1,1-dimethylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is unique due to its specific combination of a formyl group and a dimethylurea moiety, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-(4-formylpyridin-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9(14)11-8-5-7(6-13)3-4-10-8/h3-6H,1-2H3,(H,10,11,14) |
Clé InChI |
WOXVGVCXWWSSMM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=NC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)








![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)


